molecular formula C14H20N2O4S B2865264 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid CAS No. 77266-65-0

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid

Cat. No.: B2865264
CAS No.: 77266-65-0
M. Wt: 312.38
InChI Key: ATFRGLNGURZGBY-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is a complex organic compound characterized by the presence of a dimethylsulfamoyl group and a piperidinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of a benzoic acid derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for the development of enzyme inhibitors, which are valuable tools in biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid
  • 5-(Dimethylsulfamoyl)-3-(piperidin-1-yl)benzoic acid
  • 5-(Methylsulfamoyl)-2-(piperidin-1-yl)benzoic acid

Uniqueness

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is unique due to the specific positioning of the dimethylsulfamoyl and piperidinyl groups on the benzoic acid core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)11-6-7-13(12(10-11)14(17)18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRGLNGURZGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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